4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
4-(4-Chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group at position 4, a thiophen-2-yl moiety at position 2, and a propyl-imidazole side chain at position 3. The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the imidazole and thiophene moieties may contribute to π-π stacking and metal coordination interactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c20-14-4-6-15(7-5-14)29(25,26)19-18(22-8-2-10-24-11-9-21-13-24)27-17(23-19)16-3-1-12-28-16/h1,3-7,9,11-13,22H,2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFZAMRKOJJTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-chlorobenzenesulfonyl group participates in nucleophilic substitution and coupling reactions. For example:
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Amide bond formation : Reacts with amines under basic conditions (e.g., pyridine or KCO) to form sulfonamide derivatives.
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Hydrolysis : The sulfonyl chloride precursor can hydrolyze to sulfonic acids in aqueous environments .
Table 1: Representative Sulfonamide Reactions
Oxazole Ring
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Electrophilic substitution : The oxazole’s electron-rich C-2 and C-5 positions undergo halogenation or nitration.
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Ring-opening hydrolysis : Under acidic conditions, the oxazole ring opens to form α-ketoamides.
Thiophene Ring
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Electrophilic aromatic substitution : Thiophene undergoes sulfonation or bromination at the α-position.
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Oxidation : Converts thiophene to thiophene-1,1-dioxide using hydrogen peroxide .
Imidazole Ring
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Coordination chemistry : The imidazole nitrogen binds to metal ions (e.g., Zn²⁺, Cu²⁺) in catalytic systems.
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Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.
Cross-Coupling Reactions
The compound’s thiophene and imidazole groups enable palladium-catalyzed cross-couplings:
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Suzuki coupling : Thiophene-boronic acid derivatives form biaryl systems (yields: 60–85%).
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Buchwald–Hartwig amination : Imidazole-propyl chain facilitates C–N bond formation with aryl halides.
Functionalization via Side Chains
The propyl linker between imidazole and oxazole allows for:
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Quaternization : Reaction with methyl iodide forms a cationic surfactant.
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Cyclization : Intramolecular Heck reactions create fused polyheterocycles.
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a complex structure that includes an imidazole moiety and an oxazole ring, which are known for their biological activity. The presence of the chlorobenzenesulfonyl group enhances its lipophilicity, aiding in cellular penetration and target site delivery .
Antimicrobial Properties
Research indicates that compounds containing oxazole and imidazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cellular processes or the inhibition of vital enzymes .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting specific proteins involved in cancer cell proliferation. The imidazole group is known to interact with biological targets such as kinases and other enzymes critical for tumor growth. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines, showing promise as potential chemotherapeutic agents .
Case Studies and Research Findings
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Synthesis and Characterization :
- The synthesis of similar compounds has been reported using various methodologies, including microwave-assisted reactions and traditional organic synthesis techniques. For example, a study synthesized a series of oxazole derivatives that were evaluated for their biological activities against cancer cell lines .
- Biological Testing :
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Molecular Docking Studies :
- Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at a molecular level, providing insights into how modifications to the structure could enhance efficacy against specific targets .
Potential Therapeutic Uses
Given its promising biological activities, this compound could be explored further for:
- Antimicrobial therapies : Targeting drug-resistant bacterial strains.
- Cancer treatments : Developing novel chemotherapeutics that specifically target tumor cells while minimizing effects on healthy cells.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their differentiating features:
Substituent Effects
- Sulfonyl Groups: The 4-chlorobenzenesulfonyl group in the target compound contrasts with dual sulfonyl groups in , which may increase steric hindrance and reduce membrane permeability.
- Heteroaromatic Moieties : The thiophen-2-yl group in the target compound and supports aromatic interactions, while fluorinated benzyl in enhances lipophilicity and metabolic stability.
Physicochemical Properties (Inferred)
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs like .
- LogP : The imidazole and thiophene groups may lower LogP (increased polarity) relative to fluorinated benzyl derivatives .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Chlorobenzenesulfonyl Group : This moiety is known for its role in enhancing the solubility and bioavailability of drug candidates.
- Imidazolyl Propyl Chain : Imidazole derivatives often exhibit diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene Ring : This heterocyclic structure contributes to the compound's electronic properties and can influence its interaction with biological targets.
- Oxazole Moiety : Compounds containing oxazole rings have been reported to possess various pharmacological activities.
The molecular formula of this compound is .
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2) , an enzyme crucial for protein synthesis. By inhibiting MetAP2, the compound disrupts the removal of initiator methionine from nascent proteins, potentially leading to altered protein function and regulation. This mechanism positions the compound as a candidate for therapeutic applications in diseases characterized by dysregulated protein synthesis, such as cancer .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Similar compounds with structural features akin to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-function relationship suggests that the presence of the chlorobenzenesulfonyl group may enhance antibacterial properties .
Anticancer Potential
In vitro studies have revealed that derivatives of this compound can inhibit the proliferation of cancer cell lines such as SW480 and HCT116. For instance, one related sulfonamide compound demonstrated an IC50 value of 0.12 μM against HCT116 cells, indicating potent anticancer activity . The mechanism involves inhibition of Wnt-dependent transcription pathways, which are often dysregulated in colorectal cancer .
Pharmacological Studies
In a broader context, compounds containing oxazole and thiophene moieties have been investigated for their pharmacological potential. These studies highlight their roles as:
- Antibacterial agents
- Anticancer drugs
- Enzyme inhibitors (e.g., urease and acetylcholinesterase)
These findings suggest that the biological activity of this compound may be multifaceted, impacting various therapeutic areas .
Case Study 1: Inhibition of Methionine Aminopeptidase 2
A study focused on the interaction between this compound and MetAP2 revealed significant binding affinity, leading to the modulation of enzyme activity. The results indicated that compounds with similar structures could effectively alter cellular processes related to protein metabolism .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antibacterial effects of various oxazole derivatives, several compounds exhibited strong inhibitory effects against Salmonella typhi, with IC50 values significantly lower than standard antibiotics. This underscores the potential of oxazole-containing compounds in developing new antimicrobial therapies .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions using sulfonic acid derivatives and heterocyclic amines. Key steps include:
- Condensation of 4-chlorobenzenesulfonyl chloride with thiophene-2-carboxaldehyde under basic conditions (e.g., NaOH) to form the oxazole core .
- Subsequent coupling with 3-(1H-imidazol-1-yl)propylamine in dimethylformamide (DMF) at 80–90°C for 12–16 hours .
- Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of oxazole intermediate to amine) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic methods are critical for confirming structural integrity?
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~7.8–8.1 ppm for aromatic protons), imidazole (δ ~7.2–7.5 ppm), and thiophene (δ ~6.9–7.3 ppm) .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxazole (C=N stretch at ~1650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
Q. How can solubility challenges in biological assays be addressed?
- Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers (pH 7.4), employ co-solvents like PEG-400 (≤10% v/v) to enhance solubility without compromising cell viability .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC50 determination .
Advanced Research Questions
Q. How can computational methods guide reaction optimization?
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity during oxazole ring formation. For example, calculate activation energies for competing pathways (e.g., thiophene vs. benzene sulfonation) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 4-(4-chlorophenyl)-N-benzyl oxazoles ).
- X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structures .
Q. How do substituent modifications (e.g., imidazole vs. triazole) impact bioactivity?
- SAR Studies : Replace the imidazole moiety with triazole (e.g., via click chemistry) and test against kinase targets. Data from similar compounds show a 3–5-fold decrease in potency when imidazole is substituted .
Q. What experimental designs minimize variability in high-throughput screening?
- DoE (Design of Experiments) : Use factorial designs (e.g., 2^k-p) to test variables like pH, temperature, and catalyst loading. For example, optimize Suzuki-Miyaura coupling steps by varying Pd(OAc)₂ (0.5–2 mol%) and K2CO3 (1–3 equiv) .
Q. How can metabolic stability be predicted and improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
